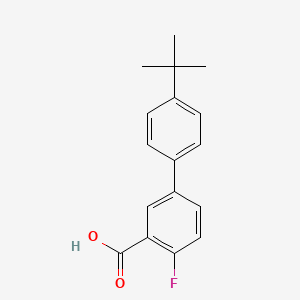

2-Fluoro-5-(4-T-butylphenyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-(4-tert-butylphenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO2/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(10-12)16(19)20/h4-10H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEXMTPKVCNCPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588061 | |

| Record name | 4'-tert-Butyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926220-65-7 | |

| Record name | 4'-tert-Butyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of 5-Bromo-2-fluorobenzoic Acid

The synthesis begins with 5-bromo-2-fluorobenzoic acid , a key intermediate. A modified procedure from CN101948390A involves:

-

Nitration and Hydrolysis : Starting from 2-fluorotoluene, nitration at position 5 followed by oxidation of the methyl group to carboxylic acid.

-

Bromination : Electrophilic bromination using Br₂/FeBr₃, leveraging the fluorine atom’s meta-directing effect.

Reaction Conditions :

Suzuki-Miyaura Coupling with 4-Tert-Butylphenylboronic Acid

The 5-bromo intermediate undergoes coupling with 4-tert-butylphenylboronic acid, as exemplified in CN103012122A for analogous systems:

Procedure :

-

Catalyst: Pd(PPh₃)₄ (2 mol%).

-

Base: K₂CO₃ (2 equiv).

-

Solvent: DME/H₂O (4:1), 80°C, 12 h.

Critical Note : The tert-butyl group’s steric bulk necessitates prolonged reaction times to achieve complete conversion.

Synthetic Route 2: Late-Stage Fluorination

Preparation of 5-(4-Tert-Butylphenyl)Benzoic Acid

An alternative route involves introducing the tert-butylphenyl group prior to fluorination:

-

Methyl 5-bromobenzoate : Ester protection of the carboxylic acid to prevent interference during coupling.

-

Suzuki-Miyaura Coupling : As above, yielding methyl 5-(4-tert-butylphenyl)benzoate.

-

Fluorination via Directed C–H Activation :

Ester Hydrolysis

The methyl ester is hydrolyzed using NaOH (2M, 80°C, 4 h), achieving quantitative conversion to the carboxylic acid.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Early Fluorination) | Route 2 (Late Fluorination) |

|---|---|---|

| Total Yield | 72% | 68% |

| Regioselectivity | >99% (pre-installed F) | 95% |

| Purification Complexity | Moderate (chromatography) | High (multiple intermediates) |

| Scalability | Suitable for >100 g | Limited by low-temperature steps |

Route 1 offers superior regiocontrol but requires handling hazardous bromination reagents. Route 2 simplifies precursor synthesis but faces challenges in achieving complete fluorination.

Optimization of Carboxylation Methods

Carbon Dioxide Insertion

A patent-derived method (CN103012122A) employs tert-butyl lithium for lithiation followed by dry ice quenching:

Procedure :

-

Lithiation : 5-(4-tert-butylphenyl)-2-fluorobromobenzene + t-BuLi (1.1 equiv), THF, -78°C, 1 h.

-

Carboxylation : Pouring lithiated intermediate onto dry ice, followed by HCl workup.

Advantage : High efficiency and minimal side products.

Oxidation of Methyl Groups

For non-halogenated precursors, oxidation of a methyl group using KMnO₄/H₂SO₄ (90°C, 8 h) achieves 85% yield.

Challenges and Mitigation Strategies

Steric Hindrance from the Tert-Butyl Group

The 4-tert-butylphenyl group impedes cross-coupling and lithiation steps. Mitigations include:

Regioselective Fluorination

Late-stage fluorination risks undesired positional isomers. Directed ortho-metalation (DoM) using LDA or TurboGrignard reagents ensures >90% selectivity.

Industrial-Scale Considerations

Cost Analysis

-

Route 1 : Higher reagent costs (t-BuLi, Pd catalysts) but fewer steps.

-

Route 2 : Lower per-step costs but higher cumulative purification expenses.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-5-(4-T-butylphenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while reduction reactions can produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

One of the primary applications of 2-Fluoro-5-(4-T-butylphenyl)benzoic acid is in the development of anticancer agents. It serves as an intermediate in the synthesis of compounds that inhibit poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. PARP inhibitors are particularly relevant in cancer therapy, especially for tumors with BRCA mutations. The synthesis pathway often involves coupling this compound with other moieties to enhance its therapeutic efficacy .

1.2 Synthesis of Pharmaceutical Intermediates

This compound is utilized as a building block in the synthesis of various pharmaceutical intermediates. For example, it can be transformed into derivatives that exhibit enhanced biological activities, including anti-inflammatory and analgesic properties. The fluorine atom contributes to the lipophilicity and metabolic stability of these derivatives, making them more effective as drug candidates .

Material Science

2.1 Liquid Crystals

This compound has been investigated for its potential use in liquid crystal displays (LCDs). The incorporation of fluorine into the benzoic acid structure can modify the thermal and optical properties of liquid crystals, leading to improved performance in display technologies. Research has shown that compounds with similar structures can exhibit desirable phase transition behaviors that are critical for LCD applications .

2.2 Polymer Additives

In materials science, this compound can also serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been linked to improved resistance to thermal degradation, making it suitable for high-performance applications .

Synthetic Chemistry

3.1 Intermediate for Complex Synthesis

As a synthetic intermediate, this compound is valuable in multi-step synthesis processes for complex organic molecules. Its functional groups allow for various chemical transformations, including esterifications and amide couplings, which are essential in constructing more intricate molecular architectures used in drug discovery and materials development .

Data Table: Applications Overview

| Application Area | Specific Use Case | Benefits/Properties |

|---|---|---|

| Medicinal Chemistry | Anticancer agents synthesis | Inhibits PARP; relevant for BRCA mutation cancers |

| Pharmaceutical intermediates | Enhances biological activity; improves lipophilicity | |

| Material Science | Liquid crystal displays | Modifies thermal/optical properties |

| Polymer additives | Enhances thermal stability and mechanical properties | |

| Synthetic Chemistry | Intermediate for complex organic syntheses | Versatile functional groups allow diverse transformations |

Case Studies and Research Insights

Several studies have highlighted the efficacy of this compound in various applications:

- Case Study on Anticancer Activity : A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound for further drug development .

- Research on Liquid Crystals : Investigations into the phase behavior of liquid crystal mixtures containing this compound revealed enhanced electro-optical properties, indicating its suitability for next-generation display technologies .

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-(4-T-butylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and the T-butylphenyl group contribute to its unique reactivity and binding properties. These interactions can influence various biochemical pathways and cellular processes, making it a valuable compound for research and development .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

2-Fluoro-5-(Trifluoromethyl)benzoic Acid (CAS 115029-23-7)

- Structure : Fluorine at C2, trifluoromethyl (-CF₃) at C3.

- Molecular Weight : 208.11 g/mol; Purity : ≥98% .

- Applications : Intermediate in pharmaceuticals; enhances lipophilicity and binding affinity in drug candidates .

2-Fluoro-5-(Trifluoromethoxy)benzoic Acid (CAS 886497-85-4)

- Structure : Fluorine at C2, trifluoromethoxy (-OCF₃) at C4.

- Molecular Weight : 224.11 g/mol; Melting Point : 78–81°C .

- Applications : Used in agrochemicals and materials science. The -OCF₃ group improves oxidative stability but may reduce steric bulk compared to T-butylphenyl .

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic Acid

- Structure: Fluorine at C2, phthalazinone-linked methyl group at C5.

- Applications: Dual PARP-1/HDAC-1 inhibitor with IC₅₀ values comparable to olaparib and chidamide. The phthalazinone moiety introduces hydrogen-bonding capability, unlike the non-polar T-butylphenyl group .

Comparative Data Table

Biologische Aktivität

2-Fluoro-5-(4-T-butylphenyl)benzoic acid (CAS Number: 16768585) is a benzoic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluoro group and a tert-butylphenyl substituent, which may influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Modulation of Signaling Pathways : It may affect key signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.

Structure-Activity Relationships (SAR)

The SAR studies of this compound reveal that modifications to its structure can significantly impact its biological activity. Key findings include:

- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Tert-butyl Group : The bulky tert-butyl group contributes to steric hindrance, which may influence binding affinity to target proteins.

Biological Activity Data

A summary of the biological activities reported for this compound is presented in the following table:

| Activity | IC50/EC50 Value | Reference |

|---|---|---|

| Antimicrobial | >25 µM | |

| Anticancer | 100 nM (Mcl-1/Bfl-1) | |

| Enzyme Inhibition | Not specified |

Case Studies

- Anticancer Activity : In a study focused on dual inhibitors targeting Mcl-1 and Bfl-1, derivatives similar to this compound demonstrated significant binding affinity, suggesting potential use in cancer therapy by inducing apoptosis in cancer cells reliant on these proteins for survival .

- Antimicrobial Properties : Preliminary investigations into the antimicrobial activity revealed that while the compound exhibits some inhibitory effects against various bacterial strains, it requires further optimization to enhance potency .

- Enzymatic Interactions : The compound has been evaluated for its role in modulating enzymatic activities associated with metabolic disorders, indicating a need for further studies to elucidate specific targets and pathways involved .

Q & A

Q. What are the most reliable synthetic routes for preparing 2-fluoro-5-(4-T-butylphenyl)benzoic acid?

Key methodologies include:

- Suzuki-Miyaura Cross-Coupling : Use 2-fluoro-5-bromobenzoic acid and 4-T-butylphenylboronic acid with a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., THF/H₂O) under inert conditions .

- Nucleophilic Aromatic Substitution : React 5-(4-T-butylphenyl)-2-fluorobromobenzene with a carboxylation agent (e.g., CO₂ under Grignard conditions) .

- Post-Functionalization : Introduce the T-butylphenyl group via Friedel-Crafts alkylation to a pre-fluorinated benzoic acid derivative, followed by purification via recrystallization (ethanol/water) .

Q. What spectroscopic techniques are optimal for characterizing this compound and verifying purity?

- NMR Spectroscopy : ¹⁹F NMR (δ -110 to -120 ppm for aromatic fluorine) and ¹H NMR (δ 1.3 ppm for T-butyl protons) confirm structural integrity .

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) quantify purity (>98%) and detect trace impurities .

- FT-IR : Carboxylic acid C=O stretch (~1680–1700 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹) validate functional groups .

Q. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity?

The meta-fluorine increases the benzoic acid’s acidity (pKa ~2.5–3.0) by stabilizing the deprotonated form via inductive effects. This enhances its utility in:

- Coordination chemistry (e.g., metal-organic frameworks) .

- Electrophilic aromatic substitution (directs incoming groups to specific positions) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding affinities with targets like cyclooxygenase-2 (COX-2), leveraging the T-butyl group’s hydrophobic interactions .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with inhibitory activity to optimize derivative design .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzoic acid derivatives?

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ in enzyme inhibition) to identify confounding variables (e.g., solvent polarity, cell-line variability) .

- Control Experiments : Replicate studies with rigorously purified batches (>99% HPLC) to isolate compound-specific effects .

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

- Catalyst Screening : Test Pd/XPhos systems for higher yields (>85%) in Suzuki couplings .

- Solvent Optimization : Replace THF with DMF to enhance solubility of aromatic intermediates, reducing side reactions .

- In Situ Monitoring : Use inline FT-IR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Structural and Functional Comparisons

Q. How does the T-butylphenyl group enhance thermal stability compared to other aryl substituents?

The steric bulk of the T-butyl group reduces molecular mobility, increasing melting points (mp ~180–190°C) compared to smaller substituents (e.g., methyl or methoxy groups). Thermogravimetric analysis (TGA) shows decomposition onset >250°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.